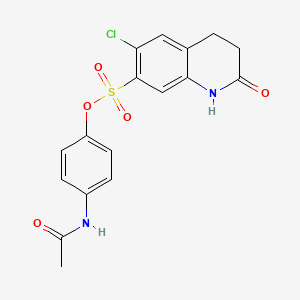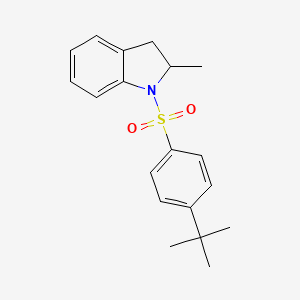
N-(4-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as MIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of MIQ is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. MIQ has been found to inhibit the activity of certain enzymes, as well as to interact with various receptors in the brain.
Biochemical and Physiological Effects:
MIQ has been found to exhibit a range of biochemical and physiological effects. These include the inhibition of cell proliferation, the modulation of neurotransmitter activity, and the regulation of gene expression. MIQ has also been found to exhibit antioxidant and anti-inflammatory effects, suggesting its potential as a treatment for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MIQ has several advantages as a compound for scientific research. It is relatively easy to synthesize, and its effects can be easily measured using a range of biochemical and physiological assays. However, MIQ also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on MIQ. These include further investigation of its potential as an anticancer agent, as well as its effects on various signaling pathways within cells. Additionally, further research is needed to determine the optimal dosage and administration of MIQ for various applications, as well as its potential side effects and toxicity.
Synthesemethoden
MIQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, while the Friedel-Crafts reaction involves the reaction of an arene with an acyl chloride.
Wissenschaftliche Forschungsanwendungen
MIQ has been studied for a range of scientific applications, including its potential as an anticancer agent, as well as its effects on the central nervous system. MIQ has been found to exhibit cytotoxic effects on cancer cells, making it a promising candidate for further investigation as a potential cancer therapy. Additionally, MIQ has been found to exhibit anxiolytic and antidepressant effects, suggesting its potential as a treatment for psychiatric disorders.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-8-13(9-7-11)18-17(21)15-10-12-4-2-3-5-14(12)16(20)19-15/h2-5,10-11,13H,6-9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUFKXITDHMRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B7496673.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B7496675.png)
![5-[[5-(4-Bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7496682.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7496687.png)

![N-[2-(dimethylamino)phenyl]furan-3-carboxamide](/img/structure/B7496705.png)
![1-(3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7496715.png)
![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496720.png)
![N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]methanamine](/img/structure/B7496730.png)

![N-[2-(pyrazin-2-ylamino)ethyl]methanesulfonamide](/img/structure/B7496748.png)
![8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7496760.png)
